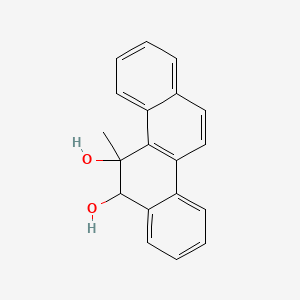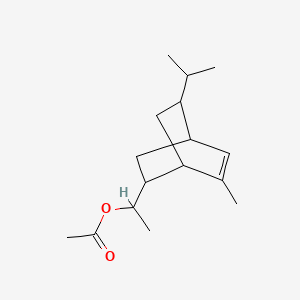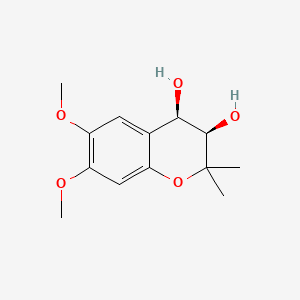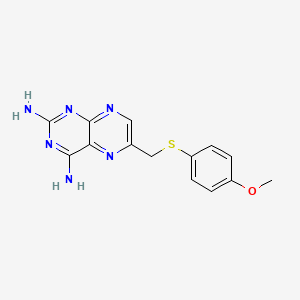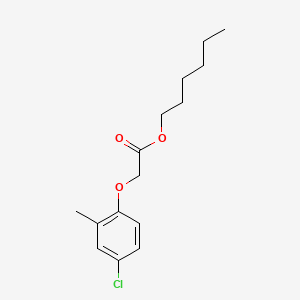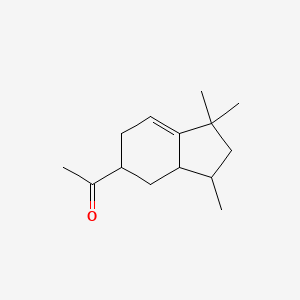
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is a chemical compound with the molecular formula C6H11BrN4O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide typically involves the nitration of 2-methylimidazole followed by alkylation with ethylamine. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-methyl-5-amino-1H-imidazole-1-ethylamine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiprotozoal activities.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with antiprotozoal activity.
Secnidazole: A nitroimidazole used to treat bacterial infections.
Uniqueness
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethylamine side chain makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
55455-38-4 |
|---|---|
Molekularformel |
C6H11BrN4O2 |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C6H10N4O2.BrH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
InChI-Schlüssel |
UVONLDUYIPDZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


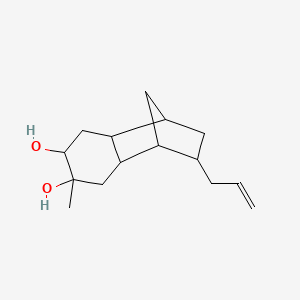
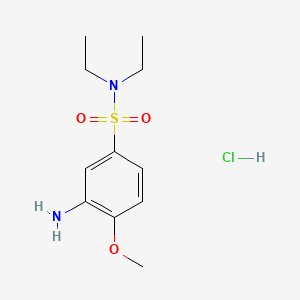
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)

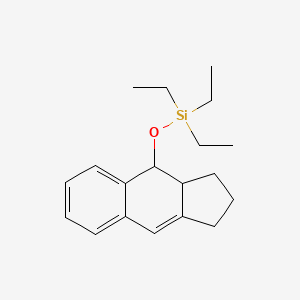
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
